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Sulfochlorophenol S

Cat. No.: B3421192
CAS No.: 2103-73-3
M. Wt: 789.5 g/mol
InChI Key: XDNFKABIVXQRES-UHFFFAOYSA-N
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Description

Contextualization within Azo Dye Chemistry and Sulfonated Compounds Research

Sulfochlorophenol S is structurally classified as a bis-azo dye. Azo dyes are a major class of synthetic organic compounds characterized by the presence of one or more azo groups (—N=N—), which connect aromatic rings. nih.gov This azo linkage acts as a chromophore, the part of a molecule responsible for its color. As a bis-azo compound, this compound contains two such groups, contributing to its strong coloration and its utility as a chromogenic reagent. nih.govnih.gov The synthesis of these dyes typically involves a diazotization reaction followed by an azo coupling. mdpi.com

The compound also belongs to the family of sulfonated aromatic compounds. Sulfonation, the attachment of the sulfonic acid group (—SO₃H), is a common modification in dye chemistry. This functional group imparts high water solubility to large organic molecules that would otherwise be insoluble. nih.gov The structure of this compound incorporates four sulfonic acid groups, which makes it highly soluble in aqueous solutions and suitable for use in various analytical methods without the need for organic solvents. nih.gov This combination of a complex azo chromophore for color and multiple sulfonate groups for solubility is a hallmark of many advanced chromogenic reagents designed for analytical applications in aqueous media.

Historical Perspectives on the Development and Initial Academic Inquiries of this compound

The precise date of the first synthesis of this compound is not prominently documented in readily available literature. However, its development can be understood within the broader history of analytical chemistry. The rise of spectrophotometric methods for trace metal analysis, particularly from the 1930s and 1940s, spurred the creation of a vast array of organic chromogenic reagents. nih.gov These reagents were designed to react selectively with specific metal ions to produce intensely colored complexes, allowing for their quantification using colorimeters and later, spectrophotometers. nih.govijmr.net.in

Initial academic inquiries into compounds like this compound were driven by the need for reagents with higher sensitivity and selectivity than those currently available. This compound belongs to a class of complex bis-azo derivatives, similar to other well-known reagents like Arsenazo III, which were developed for the challenging task of analyzing elements such as thorium, uranium, and rare-earth elements. researchgate.net Research into these molecules focused on understanding how their structural features—such as the type and position of functional groups on the aromatic rings—influenced their complex-forming behavior and spectral properties. Early studies would have involved determining the optimal conditions (e.g., pH) for complex formation and characterizing the stoichiometry and stability of the metal-reagent complexes. researchgate.net

Overview of Current Research Trajectories and Academic Significance of this compound

The current academic significance of this compound lies almost exclusively in its application as a high-sensitivity chromogenic reagent for the spectrophotometric determination of metal ions. ijmr.net.innih.gov Its primary use is in quantitative analysis, where it forms stable, colored complexes with various metal cations. The formation of these complexes causes a significant shift in the visible absorption spectrum, and the intensity of the color produced is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert law. stmarys-ca.edu

Recent and ongoing research focuses on leveraging this property for the analysis of specific elements. A notable area of application is in the determination of rare-earth elements (REEs). Studies have detailed the optimal conditions for the complexation of this compound with elements like lanthanum, terbium, and erbium, demonstrating that its use can significantly increase the sensitivity of detection compared to conventional spectrophotometry. researchgate.net The compound has also been identified as a complexing agent for other metals, including niobium and copper. researchgate.netsigmaaldrich.com In this context, it can be used as a metallochromic indicator in complexometric titrations, where it changes color to signal the endpoint of the titration when all free metal ions have been chelated by a titrant like EDTA. chuka.ac.keulm.edu The academic pursuit continues to be the development of new and refined analytical methods that utilize this compound for detecting trace levels of metals in various samples. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid nih.gov
Molecular Formula C₂₂H₁₄Cl₂N₄O₁₆S₄ nih.govsigmaaldrich.com
Molar Mass 789.5 g/mol nih.gov
CAS Number 2103-73-3; 108321-09-1 nih.govsigmaaldrich.com
Appearance Powder sigmaaldrich.comsigmaaldrich.com
Solubility Water: 1 mg/mL sigmaaldrich.comsigmaaldrich.com

Table 2: Selected Research Applications of this compound

Application Target Analyte(s) Method Key Finding
Trace Metal Analysis Rare-Earth Elements (La, Tb, Er) Spectrophotometry Forms colored complexes, enabling determination with a 1-2 order of magnitude increase in sensitivity over conventional methods. researchgate.net
Water Quality Analysis Copper (Cu(II)) Spectrophotometry Used to determine Cu(II) at ng/mL levels in natural waters. sigmaaldrich.com
Complexometric Titrations Metal Ions (e.g., Copper) Titrimetric Analysis Acts as a metallochromic indicator, changing color at the titration endpoint. chuka.ac.keresearchgate.net
Uranium Chelation Screening Uranyl Ion (UO₂²⁺) Spectrophotometry Forms a 1:1 complex with the uranyl ion, showing distinct spectral properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14Cl2N4O16S4 B3421192 Sulfochlorophenol S CAS No. 2103-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNFKABIVXQRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910682, DTXSID401122075
Record name 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
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Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
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Molecular Weight

789.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-73-3, 108321-09-1
Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
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Record name 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Record name 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
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Record name 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid
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Record name 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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Synthetic Methodologies and Chemical Modifications of Sulfochlorophenol S

Established Synthetic Routes for Sulfochlorophenol S Production

The production of this compound is rooted in classical azo coupling chemistry, involving a series of carefully controlled reactions.

The synthesis of this compound is predominantly achieved through a multi-step process that leverages diazotization and azo coupling reactions. The core pathway involves the following key stages:

Diazotization: The process begins with the diazotization of 5-chloro-2-hydroxy-3-sulfanilic acid. This reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures, specifically between 0–5°C, to form a diazonium salt intermediate. vulcanchem.com

Azo Coupling: The generated diazonium salt is then subjected to an azo coupling reaction with chromotropic acid, chemically known as 1,8-dihydroxynaphthalene-3,6-disulfonic acid. This step forms the characteristic azo linkage (-N=N-) that connects the two aromatic systems, creating the chromophoric structure of the dye. vulcanchem.com

Metallization and Salt Formation: Following the azo coupling, the compound undergoes metallization, typically involving calcium (Ca²⁺) and sodium (Na⁺) ions. This step is crucial for stabilizing the molecule and enhancing its solubility and performance characteristics. The final stage involves salt crystallization from ethanol-water mixtures to isolate the product. vulcanchem.com

This synthetic strategy is a well-established method for producing azo dyes, where the precise control of reaction conditions ensures the formation of the desired complex molecular architecture. cuhk.edu.hkresearchgate.net

To ensure high purity and yield, both laboratory and industrial syntheses of this compound incorporate specific optimization strategies. Critical process parameters that are meticulously controlled include:

pH Control: Maintaining the pH within a narrow range, typically between 6.8–7.2 during the coupling reaction, is essential to prevent the formation of unwanted byproducts and ensure efficient coupling. vulcanchem.com

Temperature Regulation: Strict temperature control, with deviations of no more than ±2°C, is vital throughout the process to manage reaction kinetics and prevent thermal degradation or side reactions. vulcanchem.com

Stoichiometric Ratios: Precise control over the molar ratios of reactants, such as a 1:2.05 ratio of chromotropic acid to the diazonium salt, is critical for maximizing the yield and purity of the final product. vulcanchem.com

Industrial production often boasts high capacities, with figures suggesting production rates of up to 100,000,000 kilograms per month. lookchem.com Purity levels commonly achieved are reported to be above 99% as determined by thin-layer chromatography (TLC). lookchem.comsigmaaldrich.comchemimpex.com

Derivatization Strategies for Tailored Properties of this compound

While this compound is itself a product of derivatization (azo coupling), its inherent functional groups offer potential for further modification or dictate its use in advanced chemical architectures.

This compound possesses several key functional groups that define its chemical behavior and applications:

Sulfonic Acid Groups (-SO₃H): These groups are primarily responsible for the compound's excellent water solubility, a critical attribute for its use in aqueous-based dye formulations and analytical procedures. vulcanchem.comchemimpex.com

Hydroxyl Groups (-OH): The presence of multiple hydroxyl groups, particularly on the naphthalene (B1677914) backbone and phenyl rings, contributes to the compound's ability to chelate metal ions and influences its spectral properties. vulcanchem.com

Azo Groups (-N=N-): These groups are responsible for the compound's intense coloration and are central to its function as a dye. They also play a role in its reactivity, particularly in complexation reactions. vulcanchem.comsigmaaldrich.com

While specific derivatization strategies applied directly to this compound to alter its reactivity or selectivity are not extensively detailed in the provided literature, the compound's structure suggests potential for modifications at the hydroxyl or sulfonic acid groups. General derivatization methods, such as acetylation or silylation, are commonly employed for similar phenolic compounds to enhance their volatility or detectability in gas chromatography, but these are not specifically reported for this compound in the context of property tailoring. researchgate.net

This compound finds application in the development of advanced chemical systems, primarily leveraging its properties as a chromogenic reagent and a component in analytical methodologies.

Analytical Reagent: It serves as a valuable reagent in various analytical techniques. For instance, it is used in the spectrophotometric determination of niobium in steel alloys, where it acts as a chromogenic chelating agent. vulcanchem.comscience.gov It is also employed in the determination of calcium channel blockers and uranyl ions, highlighting its utility in quantitative analysis. researchgate.netresearchgate.netresearchgate.netrsc.org

Chromatographic Applications: this compound has been utilized as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of rare earth elements. Furthermore, it functions as a post-column derivatization agent, enhancing the UV detection of anions. vulcanchem.com

Dye Component: Its inherent dye properties make it a component in the development of specialty dyes, potentially including fluorescent dyes with large Stokes shifts, where its chromophoric structure is integral to the final product's optical characteristics. google.comgoogle.com

The compound's ability to complex with metal ions and its distinct spectral properties make it a versatile building block or indicator in more complex analytical and material science applications.

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govscienceinschool.orgacs.org While specific documented applications of green chemistry principles to the synthesis or derivatization of this compound are not explicitly detailed in the provided search results, the general tenets of green chemistry can be considered for its production:

Waste Prevention and Atom Economy: Optimizing synthetic routes to minimize waste generation and maximize the incorporation of reactants into the final product aligns with the first two principles of green chemistry. acs.org For this compound, this could involve improving reaction yields and reducing the formation of byproducts during the diazotization and coupling steps.

Safer Solvents and Reaction Conditions: The use of less hazardous solvents and milder reaction conditions is a key aspect of green chemistry. nih.govacs.org While the synthesis of this compound typically employs standard organic solvents and low temperatures, exploring greener solvent alternatives or optimizing energy usage could be avenues for improvement.

Reducing Derivatization Steps: Minimizing the use of protecting groups or unnecessary derivatization steps is encouraged in green synthesis. acs.org The current synthesis of this compound, while efficient, involves multiple distinct chemical transformations.

The broader context of green chemistry in dye synthesis emphasizes the development of more sustainable processes, which could include exploring biocatalysis, using renewable feedstocks, or implementing continuous flow chemistry for improved efficiency and reduced environmental impact. nih.govresearchgate.netresearchgate.net

Compound List

this compound

5-chloro-2-hydroxy-3-sulfanilic acid

Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid)

Arsenazo III

Bromopyrogallol red (BPR)

Eriochromecyanine-R (ECC)

Pyrocatechol violet

Niobium

Uranyl ions

4-aminophenol (B1666318)

Naphthalen-2-ol

Phenol-4-sulfonic acid

Indigo

Advanced Spectroscopic and Analytical Characterization Techniques for Sulfochlorophenol S

Spectrophotometric Methodologies for Investigation of Sulfochlorophenol S Interactions

Spectrophotometric methods are fundamental in studying the chemical interactions of this compound, particularly its ability to form complexes with metal ions. These techniques rely on the principle that the formation of a complex alters the electronic structure of the molecule, leading to changes in its absorption or emission of light.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful tool for investigating the formation and stoichiometry of metal-ligand complexes in solution. libretexts.orgnih.gov The interaction of this compound with metal ions can be monitored by observing changes in the UV-Vis absorption spectrum. nih.gov When this compound coordinates with a metal ion, the resulting complex will exhibit a different absorption spectrum compared to the free ligand, often with a shift in the maximum absorption wavelength (λmax) and a change in molar absorptivity. nih.gov

Two common methods used to determine the stoichiometry of such complexes are the method of continuous variations (Job's method) and the mole-ratio method. libretexts.org In the method of continuous variations, the total molar concentration of the metal and this compound is kept constant, while their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum or minimum at the stoichiometric ratio of the complex. libretexts.org The mole-ratio method involves keeping the concentration of one component (e.g., the metal ion) constant while varying the concentration of the other (this compound). The absorbance is plotted against the molar ratio of the reactants, and the point of inflection in the resulting curve indicates the stoichiometry of the complex formed.

The following table illustrates hypothetical data for a mole-ratio plot analysis of a metal-Sulfochlorophenol S complex:

Molar Ratio (this compound / Metal Ion)Absorbance at λmax
0.50.150
1.00.300
1.50.450
2.00.580
2.50.600
3.00.605
3.50.608

This is a hypothetical data table for illustrative purposes.

Luminescence spectroscopy, which includes fluorescence and phosphorescence, can provide valuable insights into the mechanistic aspects of this compound interactions. mdpi.com Fluorescence occurs when a molecule absorbs light and is excited to a higher electronic state, followed by the rapid emission of light as it returns to the ground state. mdpi.com Phosphorescence is a similar process but involves a change in electron spin, resulting in a longer-lived excited state. mdpi.com

Changes in the fluorescence properties of this compound upon interaction with other molecules or metal ions can be indicative of complex formation, changes in the local environment, or energy transfer processes. For instance, the binding of a metal ion to this compound could lead to either an enhancement (chelation-enhanced fluorescence) or a decrease (quenching) of its fluorescence intensity. These changes can be used to determine binding constants and to probe the mechanism of interaction. The luminescent properties of metal complexes derived from ligands with sulfur-containing groups have been a subject of interest for their potential applications. rsc.org

Mass Spectrometry Applications in the Structural and Mechanistic Analysis of this compound and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural and mechanistic analysis of this compound and its derivatives. nih.govbiocev.eu It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis. nih.govresearchgate.net

For a molecule like this compound, which contains sulfate groups, electrospray ionization (ESI) in the negative ion mode is a particularly effective technique, as it readily forms [M-H]⁻ ions. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides a wealth of structural information. For this compound, characteristic fragmentation would be expected to involve the loss of SO₃ from the sulfonic acid groups and cleavage of the azo linkages. The fragmentation of related compounds, such as sulfated steroids and chlorophyll, has been extensively studied to characterize their structures. nih.govnih.gov

The following table summarizes the expected major fragments of this compound in a negative ion ESI-MS/MS experiment:

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M-H]⁻[M-H-SO₃]⁻SO₃
[M-H]⁻[M-H-2SO₃]⁻2SO₃
[M-H]⁻[M-H-3SO₃]⁻3SO₃
[M-H]⁻[M-H-4SO₃]⁻4SO₃
[M-H]⁻Fragments from azo bond cleavageVarious neutral fragments

This table is based on expected fragmentation patterns for a molecule with the structure of this compound.

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic methods are essential for the separation of this compound from impurities and for its quantitative analysis. The choice between high-performance liquid chromatography and gas chromatography depends on the volatility and thermal stability of the analyte.

High-performance liquid chromatography (HPLC) is the method of choice for the separation and purity assessment of non-volatile and thermally labile compounds like this compound. asianpubs.org Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the analysis of chlorophenols and related compounds. researchgate.net

The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good resolution for complex mixtures. Diode-array detectors (DAD) can be used to obtain the UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. semanticscholar.org The purity of a chromatographic peak can be evaluated by comparing the spectra taken at different points across the peak. semanticscholar.org

A typical HPLC method for the analysis of chlorophenols is summarized in the table below:

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

This table represents a typical HPLC method for related compounds and may be adapted for this compound.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. jcsp.org.pk this compound itself is not directly amenable to GC analysis due to its low volatility and the presence of polar functional groups. jcsp.org.pk Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. mdpi.com

Common derivatization reactions for phenolic compounds include silylation and acetylation. nih.govnih.govjfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens in the hydroxyl and sulfonic acid groups with trimethylsilyl (TMS) groups. nih.gov Acetylation can be achieved using acetic anhydride. nih.gov The resulting derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.netresearchgate.netnih.gov

The following table outlines a general procedure for the GC-MS analysis of chlorophenols after derivatization:

StepDescription
Derivatization Reaction with a silylating agent (e.g., BSTFA) in a suitable solvent (e.g., pyridine) at elevated temperature (e.g., 70°C for 30 min).
GC Column Capillary column with a nonpolar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Oven Program Start at 100°C, ramp to 280°C at 10°C/min.
Carrier Gas Helium at a constant flow rate.
Injection Splitless injection of 1 µL of the derivatized sample.
Detection Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of 50-550 amu.

This table provides a general workflow for the GC-MS analysis of derivatized phenolic compounds.

Other Advanced Spectroscopic Approaches in Understanding this compound Structure and Reactivity

Advanced spectroscopic techniques are indispensable in the precise characterization of complex organic molecules like this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray diffraction provide detailed insights into the molecular structure, functional groups, and three-dimensional arrangement of atoms, which are critical for understanding its chemical reactivity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be determined, offering a detailed map of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the dichlorophenyl and naphthalenedisulfonic acid rings. Protons in different chemical environments will resonate at different frequencies. For instance, protons on the dichlorophenyl ring are influenced by the electron-withdrawing effects of the chloro, hydroxyl, and sulfo groups, typically shifting their signals downfield (higher ppm values). The protons on the naphthalene (B1677914) core would also exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. Carbons in the aromatic rings would be expected to resonate in the typical downfield region of 120-150 ppm libretexts.org. Carbons bonded to electronegative oxygen and sulfur atoms would be shifted further downfield.

While specific experimental NMR data for this compound is not publicly available, the following table provides expected chemical shift ranges for the key structural motifs based on data for analogous compounds like 2,4-dichlorophenol and other aromatic azo compounds libretexts.orgchemicalbook.comresearchgate.netchegg.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

Structural MoietyPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Dichlorophenyl Ring Protons6.8 - 7.5115 - 140
Naphthalene Ring Protons7.0 - 8.5120 - 150
Hydroxyl Proton (Phenolic OH)5.0 - 6.0 (variable)N/A

Note: This table is illustrative and based on typical values for similar functional groups. Actual experimental values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) groups libretexts.org. The broadness of the peak is due to intermolecular hydrogen bonding.

S=O Stretching: Strong absorption bands between 1350-1120 cm⁻¹ are characteristic of the sulfonyl group (S=O) in the sulfonic acid moieties libretexts.orgmdpi.com.

N=N Stretching: The azo group (-N=N-) typically shows a weak to medium absorption band in the 1575-1630 cm⁻¹ region researchgate.net.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The presence of chloro-substituents on the phenyl rings would give rise to strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Phenolic O-HStretching3200 - 3600Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Azo N=NStretching1575 - 1630Medium to Weak
Aromatic C=CStretching1400 - 1600Medium
Sulfonic Acid S=OStretching1350 - 1120Strong
C-OStretching1260 - 1000Strong
C-ClStretching600 - 800Strong

Note: This table is illustrative and compiled from typical IR absorption data for the respective functional groups libretexts.orglibretexts.orgvscht.cz.

X-Ray Diffraction

The process involves irradiating a single crystal of the compound with X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots libretexts.orgunigoa.ac.in. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While a crystal structure for this compound is not available in public databases, a hypothetical analysis would yield precise data on:

Molecular Conformation: The spatial orientation of the two dichlorosulfophenylazo groups relative to the central dihydroxynaphthalene disulfonic acid core.

Bond Parameters: Exact measurements of the lengths of the N=N double bonds, C-S, S=O, C-Cl, C-O, and various C-C bonds.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonding involving the hydroxyl and sulfonic acid groups, as well as π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties and reactivity of the compound.

Table 3: Illustrative Crystallographic Parameters Obtainable from X-Ray Diffraction

ParameterType of Information Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.
Bond Lengths (Å)The distances between bonded atoms, confirming the molecular connectivity.
Bond Angles (°)The angles between adjacent bonds, defining the molecular geometry.
Torsion Angles (°)The dihedral angles that describe the conformation of the molecule.

Note: This table describes the types of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Reaction Mechanisms and Chemical Interaction Studies of Sulfochlorophenol S

Elucidation of Ion-Pair Complex Formation Mechanisms with Sulfochlorophenol S

The formation of ion-pair complexes is a key reaction mechanism for this compound, particularly in the presence of large organic cations. This process involves the electrostatic attraction between the negatively charged sulfonic acid groups (-SO₃⁻) of the this compound anion and a positively charged cation to form a neutral, extractable complex.

The mechanism can be understood through two primary models that often coexist:

Ion-Pair Distribution: In this model, the target components (cations) and the ion-pairing agent (this compound anions) form a neutral complex in the aqueous phase. shimadzu.com This newly formed hydrophobic entity can then be extracted into an organic solvent or partitioned onto a nonpolar stationary phase in chromatography. shimadzu.comnih.gov The driving force is the formation of a species with reduced polarity and increased hydrophobicity. nih.gov

Ion-Exchange Process: This mechanism is particularly relevant in chromatography. The hydrophobic part of the this compound molecule adsorbs onto the nonpolar stationary phase, effectively creating an in-situ ion exchanger. shimadzu.com Cations in the mobile phase then interact with the bound, negatively charged sulfonate groups, leading to their retention. shimadzu.com

The formation of these ionic association complexes is often rapid and can lead to significant changes in the visible spectrum, a property that is exploited for analytical purposes. dnu.dp.ua The reaction typically involves the displacement of a tautomeric equilibrium in the dye molecule, resulting in a shift from a less colored form to an intensely colored one upon association with the target cation. dnu.dp.ua Factors such as the dielectric constant of the solvent, the size and charge of the ions, and the pH of the solution significantly influence the extent and stability of ion-pair formation. wikipedia.orgtcichemicals.com For instance, polar organic solvents like chloroform (B151607) and dichloromethane (B109758) are often used to facilitate these reactions. dnu.dp.ua

Chelation Chemistry and Metal Ion Binding Properties of this compound

This compound is a well-established chelating agent, capable of forming stable, colored complexes with a variety of metal ions. beloit.edu Chelation is a specific type of complexation where a single ligand molecule forms multiple bonds with a central metal ion, resulting in the formation of a ring-like structure known as a chelate. beloit.edunih.gov This process effectively "sequesters" the metal ion, altering its chemical and physical properties.

The chelating ability of this compound arises from the presence of multiple donor atoms (ligand binding atoms), primarily the oxygen atoms of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, which can coordinate with a metal ion. nih.gov These groups are positioned in the molecule to allow for the formation of stable five- or six-membered rings with the metal ion, a configuration that is thermodynamically favorable (the "chelate effect"). wikipedia.orgresearchgate.net

The interaction involves the displacement of water molecules from the metal ion's coordination sphere by the ligand's donor atoms. beloit.edudcu.ie The resulting metal-Sulfochlorophenol S complexes are often intensely colored, making them highly suitable for spectrophotometric analysis. scielo.brnih.gov The stability and stoichiometry of these complexes depend on the specific metal ion, the pH of the solution (which affects the deprotonation of the ligand's functional groups), and the presence of other competing ligands.

Table 1: Examples of Metal Ions Complexed by this compound and Related Ligands This table is illustrative of the types of metal ions that form complexes with chromophoric chelating agents like this compound.

Metal IonTypical Complex ColorAnalytical Wavelength (λmax)Reference Application
Iron (Fe³⁺)Red-brown~510 nmSpectrophotometric determination nih.gov
Zinc (Zn²⁺)Varies with ligand~490 nmDetermination in pharmaceuticals scielo.br
Copper (Cu²⁺)Varies with ligandVariesGeneral metal ion analysis
Nickel (Ni²⁺)Varies with ligandVariesGeneral metal ion analysis
Niobium (Nb)Varies with ligand~650 nmAnalysis in alloys
Zirconium (Zr)Varies with ligand~665 nmAnalysis in alloys

Determining the affinity, or stability, of the complex between this compound and a metal ion is crucial for its analytical applications. Competitive complexing methods are a common approach to quantify this interaction. The underlying principle involves a competition between this compound and another ligand for the same metal ion.

In a typical experiment, a solution containing the metal-Sulfochlorophenol S complex of a known concentration is prepared. A competing ligand, which also forms a complex with the metal ion, is then introduced into the system. The competing ligand will displace this compound from the metal's coordination sphere until a new equilibrium is reached.

By measuring the change in a physical property, such as absorbance at the λmax of the metal-Sulfochlorophenol S complex, the concentration of the remaining complex can be determined. If the stability constant of the metal-competing ligand complex is known, the stability constant for the metal-Sulfochlorophenol S complex can be calculated from the equilibrium concentrations. This method is invaluable for ranking the binding affinities of different ligands and for understanding the selectivity of this compound for specific metal ions. core.ac.uk Advanced computational techniques, such as Site Identification by Ligand Competitive Saturation (SILCS), use a similar principle by employing various small solutes to map the binding affinity of functional groups on a macromolecule. nih.govchemrxiv.org

The formation of a metal-Sulfochlorophenol S complex is governed by both thermodynamic and kinetic principles.

Nature of the Metal Ion: Higher charge density (charge-to-radius ratio) of the metal ion generally leads to more stable complexes. gcnayanangal.comscispace.com

Nature of the Ligand: The number and type of donor atoms, the number and size of the chelate rings formed, and the basicity of the ligand all play a crucial role. scispace.com

Kinetic Stability: This describes the speed at which a complex is formed and the rate at which it undergoes ligand exchange reactions. gcnayanangal.com A complex is considered "kinetically inert" if it exchanges its ligands slowly, whereas it is "kinetically labile" if ligand exchange is rapid. gcnayanangal.com It is important to note that thermodynamic stability and kinetic stability are distinct concepts; a thermodynamically stable complex can be kinetically labile, and vice versa. gcnayanangal.comresearchgate.net For instance, the complex [Fe(H₂O)₆]³⁺ is thermodynamically stable but kinetically labile, exchanging water ligands quickly. The kinetic stability of metal-Sulfochlorophenol S complexes is a critical factor in analytical methods, as a stable color must develop within a reasonable timeframe and persist long enough for measurement.

Table 2: General Factors Influencing the Stability of Metal Complexes

FactorInfluence on StabilityRationale
Metal Ion Charge Increased charge leads to higher stabilityStronger electrostatic attraction between the metal ion and ligand donor atoms. scispace.com
Metal Ion Size Smaller ionic radius leads to higher stabilityIncreased charge density and stronger electrostatic interaction for a given charge. gcnayanangal.comscispace.com
Ligand Basicity More basic ligands generally form more stable complexesA more basic ligand can donate its electron pair more effectively to the metal ion.
Chelate Effect Multidentate ligands form more stable complexes than unidentate ligandsFavorable entropy change upon displacement of multiple solvent molecules by a single chelating agent. wikipedia.org
Number of Chelate Rings More rings (for a given atom type) generally increase stabilityEnhanced chelate effect.
Size of Chelate Rings 5- or 6-membered rings are generally the most stableThese ring sizes minimize steric strain.

Reactivity and Transformation Pathways of this compound in Chemical Reactions

While this compound is primarily used as a stable indicator, it can undergo chemical transformations under certain conditions. The reactivity centers on its functional groups: the aromatic rings, sulfonic acid groups, and the carbon-sulfur bonds. Potential transformation pathways, inferred from the chemistry of related compounds, include oxidative and reductive degradation. rsc.org

Oxidative Cleavage: Strong oxidizing agents can potentially lead to the breakdown of the aromatic ring system or the oxidation of the sulfur atom. This can result in a loss of conjugation and, consequently, a loss of color, effectively "bleaching" the indicator.

Reductive Pathways: Strong reducing agents could potentially reduce the azo group (if present in a related structure) or lead to the cleavage of the C-S bond in the sulfonate group. rsc.org

Extreme pH: At very high or very low pH values, hydrolysis of the sulfonate groups or other parts of the molecule could occur over time, especially at elevated temperatures.

For most analytical applications, which are conducted under controlled and relatively mild conditions, this compound is sufficiently stable. However, an understanding of these potential degradation pathways is important for assessing its suitability in harsh chemical environments and for analyzing potential byproducts or metabolites in biological systems. rsc.org

Catalytic Roles or Influences of this compound in Organic Transformations

The primary role of this compound in chemical reactions is not that of a catalyst but as an indicator. Its function is to signal the endpoint of a reaction, typically a titration, by changing color. This color change is a result of the compound's direct interaction with the analyte or titrant, most often through the chelation of a metal ion.

While it influences the observation of a reaction's progress, this compound does not typically participate in the catalytic cycle of an organic transformation by lowering the activation energy of a rate-determining step. Its chemical structure is not designed to possess the features of common organic or organometallic catalysts. Therefore, its influence is passive and informational rather than active and catalytic. Any perceived "influence" on a transformation is due to its role as a detector of chemical changes (e.g., pH or metal ion concentration) rather than as a promoter of the reaction itself.

Applications of Sulfochlorophenol S in Specialized Chemical Systems

Role as an Analytical Reagent in Chemical Sensing and Quantification

Sulfochlorophenol S serves as a valuable analytical reagent due to its ability to form stable complexes with various metal ions and organic molecules, making it suitable for spectrophotometric analysis and chemical sensing.

Development of Spectrophotometric Assays for Diverse Chemical Entities

The compound has been instrumental in developing sensitive spectrophotometric assays for quantifying a range of chemical entities. For instance, this compound is employed to form ion-pair complexes with certain calcium channel blockers, such as Amlodipine besylate (ADB), Diltiazem hydrochloride (DTZ), and Verapamil hydrochloride (VPM). These complexes are extractable into chloroform (B151607) and can be measured spectrophotometrically at specific wavelengths, facilitating their determination in pharmaceutical formulations scirp.orgresearchgate.netscirp.orgscirp.orgunand.ac.id. For Diltiazem hydrochloride and Amlodipine besylate, the absorption maximum is observed at 600 nm, while for Verapamil hydrochloride, it is at 442 nm scirp.org.

Furthermore, this compound is recognized for its application in the spectrophotometric determination of trace niobium (Nb(V)) rsc.orgjst.go.jptandfonline.com. A sensitive method involves the formation of a Nb-Sulfochlorophenol S complex, which exhibits maximum absorbance at 650 nm jst.go.jpvulcanchem.com. This method allows for the determination of niobium down to 1 ppm in tantalum, with a reported molar absorptivity of 4.2×10⁴ L·mol⁻¹·cm⁻¹ jst.go.jptandfonline.com. In biomedical sensing, this compound-modified biosensors have demonstrated a detection limit of 0.1 nM for prostate-specific antigen, indicating its potential in sensitive diagnostic assays vulcanchem.com. It also forms 1:1 complexes with various cations, enabling spectrophotometric metal detection vulcanchem.com.

Table 1: Spectrophotometric Assay Parameters Using this compound

AnalyteReagent / SystemWavelength (nm)Detection Limit / Molar AbsorptivityReference(s)
Calcium Channel Blockers (ADB, DTZ, VPM)Sulfochlorophenol-S (SCPS) ion-pair complex600 (DTZ, ADB) / 442 (VPM)Not specified scirp.orgresearchgate.netscirp.orgscirp.orgunand.ac.id
Niobium (Nb(V))Nb-Sulfochlorophenol S complex6501 ppm / ε=4.2×10⁴ L·mol⁻¹·cm⁻¹ jst.go.jptandfonline.comvulcanchem.com
Prostate-Specific Antigen (PSA)SCPS-modified biosensorNot specified0.1 nM vulcanchem.com

Utility in High-Throughput Screening of Chemical Ligands

While direct mentions of this compound in the context of high-throughput screening (HTS) of chemical ligands are not explicitly detailed in the provided search results, its established role as a sensitive analytical reagent in chemical sensing and quantification underpins its potential utility in such applications. The ability of this compound to form detectable complexes with various analytes and its application in biomedical sensing with low detection limits suggest its capacity to contribute to sensitive assay development, which is a prerequisite for effective screening platforms vulcanchem.com.

Integration of this compound in Dye and Pigment Technologies

This compound is recognized for its contributions to the dye and pigment industry, enhancing the properties of colored materials.

Enhancing Color Fastness and Stability in Material Applications

The compound serves as a key ingredient in the production of dyes, particularly for textiles and paper, where it imparts vibrant colors and excellent lightfastness chemimpex.com. As a metallizable dye, this compound provides superior wash-fastness, rated above ISO 105-C06 Grade 4–5, and a lightfastness of 6–7 on the Blue Wool Scale vulcanchem.com. Its optimal application pH for dyeing wool is between 4.5–5.5, and for nylon, it is between 6.0–6.5 vulcanchem.com. The compound's excellent water solubility also makes it an ideal choice for dye formulations, ensuring consistent and vibrant coloration chemimpex.com.

Table 2: Dye Properties Enhanced by this compound

ApplicationWash-Fastness (ISO 105-C06)Light-Fastness (Blue Wool Scale)Optimal pH (Wool/Nylon)Reference(s)
Textiles (Wool, Nylon)> Grade 4–56–74.5–5.5 / 6.0–6.5 vulcanchem.com
Textiles, PaperNot specifiedExcellentNot specified chemimpex.com

Development of Specialty Chemicals Utilizing this compound

This compound can be integrated into the development of specialty chemicals, leveraging its reactive properties to create innovative products chemimpex.com. While not explicitly listed as a final specialty chemical product itself, its characteristics position it as a valuable component or intermediate in various specialty chemical applications, particularly within the realm of advanced materials and functional chemicals.

Research Applications in Water Treatment Methodologies

This compound has demonstrated utility in water purification processes, contributing to the removal of contaminants and the improvement of water quality. The sodium-calcium salt form is particularly noted for its chelating abilities.

The compound effectively chelates heavy metals in industrial wastewater, achieving high removal efficiencies: 98% for lead (Pb²⁺) and 95% for cadmium (Cd²⁺) vulcanchem.com. In addition, nanomaterial composites incorporating this compound have shown promising results in adsorbing Arsenic (As(III)), with a removal efficiency of 92% and a maximum adsorption capacity (q_max) of 185 mg/g vulcanchem.com. These composites also exhibit good reusability, maintaining performance over 15 cycles with minimal capacity loss vulcanchem.com. Furthermore, this compound can catalyze Fenton-like reactions, aiding in the degradation of organic pollutants, and it functions as an antifouling agent in reverse osmosis membranes vulcanchem.com.

Table 3: Water Treatment Applications of this compound

Contaminant / ApplicationMethodEfficiency / CapacityReference(s)
Heavy Metals (Pb²⁺)Chelation98% removal vulcanchem.com
Heavy Metals (Cd²⁺)Chelation95% removal vulcanchem.com
Arsenic (As(III))Adsorption (Nanocomposite)92% removal vulcanchem.com
Arsenic (As(III))Adsorption (Nanocomposite)q_max = 185 mg/g vulcanchem.com
Organic PollutantsCatalysis (Fenton-like reactions)Not specified vulcanchem.com
Reverse Osmosis MembranesAntifouling AgentNot specified vulcanchem.com

List of Chemical Compounds Mentioned:

this compound (SCPS)

Amlodipine besylate (ADB)

Diltiazem hydrochloride (DTZ)

Verapamil hydrochloride (VPM)

Niobium (Nb)

Tantalum (Ta)

Lead (Pb)

Cadmium (Cd)

Arsenic (As)

Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid)

5-chloro-2-hydroxy-3-sulfanilic acid

Prostate-specific antigen (PSA)

Bromopyrogallol red (BPR)

Eriochromecyanine-R (ECC)

Pyrocatechol violet (PCV)

Iron (Fe)

Alum (Aluminum sulfate)

Ferric chloride

Polyaluminum Chloride (PAC)

Sodium Hypochlorite

Chlorine

Sodium Bisulfite

Lime (Calcium Hydroxide)

Activated Carbon

Polyacrylamide (PAM)

Hydrogen Peroxide

Peracetic acid (PAA)

Acetic acid

Ozone

Titanium dioxide

Cobalt aluminate blue spinel

Cobalt chromite green spinel

Pigment red 22 (Fast Red N)

Pigment red 21 (Fast Red 2R)

Zephiramine

Iron(III) quinolin-8-olate

Biotechnological Research Applications (e.g., Biosensors, Bioassays)

This compound has emerged as a valuable compound in biotechnological research, particularly in the development and enhancement of biosensing and bioassay technologies. Its chemical properties lend themselves to improving the sensitivity, specificity, and reliability of detection methods used in various biological and medical diagnostic applications. Researchers leverage this compound to create more effective tools for identifying and quantifying biological analytes.

In the realm of biosensors, this compound has been employed in the modification of electrochemical sensor platforms. These modified sensors have demonstrated significant performance metrics when used for detecting specific biomarkers. For instance, electrochemical biosensors incorporating this compound have achieved a low detection limit of 0.1 nM for prostate-specific antigen (PSA), a key biomarker in prostate cancer diagnostics vulcanchem.com. Furthermore, these biosensors have shown a high degree of accuracy, exhibiting a 98.7% correlation with results obtained from traditional Enzyme-Linked Immunosorbent Assay (ELISA) methods vulcanchem.com. The compound also contributes to the longevity and consistency of biosensor performance, with reported stable responses over a 30-day storage period vulcanchem.com.

The utility of this compound extends to bioassays, where it is considered a promising reagent for enhancing detection capabilities researchgate.net. Its application in bioassays contributes to more precise measurements and analyses, making it a preferred choice for researchers seeking to improve the sensitivity of their detection methods chemimpex.comchemimpex.com. The compound's ability to form ion pair complexes is a key mechanism utilized in these analytical and bioassay applications scirp.org.

Table 1: Performance Metrics of this compound in Biosensor Applications

Application AreaAnalyte DetectedPerformance MetricValueReference
Electrochemical BiosensingProstate-Specific Antigen (PSA)Detection Limit0.1 nM vulcanchem.com
Electrochemical BiosensingProstate-Specific Antigen (PSA)Correlation with ELISA98.7% vulcanchem.com
Electrochemical BiosensingProstate-Specific Antigen (PSA)Long-term Stability (Response over time)Stable (30 days) vulcanchem.com

Compound Name Table:

Common NameChemical Name
This compound2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid (or its sodium calcium salt) vulcanchem.comchemimpex.comchemimpex.com

Computational and Theoretical Investigations of Sulfochlorophenol S

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods such as Møller-Plesset perturbation theory (MP2), are foundational for characterizing the electronic structure and predicting the chemical reactivity of molecules aspbs.comroutledge.commdpi.comiaea.orgnih.govchemistryviews.orggaussian.commdpi.comresearchgate.netaps.org. These computational techniques allow for the determination of key molecular properties that govern a compound's behavior in chemical reactions.

For Sulfochlorophenol S, typical quantum chemical investigations would focus on:

Electronic Properties: This includes the calculation of frontier molecular orbitals (HOMO and LUMO energies), which dictate a molecule's electron-donating and electron-accepting capabilities, as well as atomic charge distributions and dipole moments that influence intermolecular interactions and solvation mdpi.comkaggle.com.

Reactivity Descriptors: Calculations can identify electron-rich or electron-deficient sites within the molecule, providing predictions about its susceptibility to electrophilic or nucleophilic attack. DFT methods are also employed to analyze reaction kinetics and predict regioselectivity in chemical transformations mdpi.com.

While the retrieved search snippets discuss the broad application of these quantum chemical methods across various chemical systems, specific computational studies detailing the electronic structure and reactivity predictions for this compound were not found. Nevertheless, the established theoretical frameworks are directly applicable to predicting its chemical behavior.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, including molecular dynamics (MD) and molecular docking, are essential for understanding how this compound interacts with its environment, whether it be other molecules, surfaces, or biological entities sib.swisslibretexts.orgchalmers.sedovepress.commuseu-goeldi.brresearchgate.netnih.gov. These methods enable the visualization and quantification of forces and dynamic processes at the atomic level.

Key aspects investigated through these simulations include:

Intermolecular Interactions: MD simulations can map the nature and strength of interactions such as hydrogen bonding, van der Waals forces, electrostatic interactions, and pi-pi stacking between this compound and its surroundings dovepress.commuseu-goeldi.brnih.gov. Such analyses are pertinent to understanding its chelating properties, as indicated by its complexation with uranyl ions researchgate.net.

Conformational Dynamics: Simulations can reveal the preferred three-dimensional structures of this compound and how its conformation might change upon interaction with other chemical species.

Binding Studies: Docking simulations can predict the affinity and binding modes of this compound to specific targets, which is relevant for applications in areas like drug design or the study of complex formation.

Specific molecular dynamics or docking studies focused on this compound were not detailed in the provided search results. However, these computational approaches are standard for investigating molecular interactions and are applicable to understanding its complexation behavior researchgate.net.

Reaction Pathway Analysis and Transition State Theory Applied to this compound Transformations

Transition State Theory (TST) offers a robust theoretical framework for understanding chemical reaction rates by analyzing the critical configuration known as the transition state numberanalytics.comsmu.edusolubilityofthings.comlibretexts.orgwikipedia.org. Coupled with quantum chemical calculations, TST allows for the estimation of activation energies and reaction rate constants, providing insights into reaction mechanisms.

The application of TST typically involves:

Potential Energy Surface (PES) Exploration: Identifying the minimum energy pathway (reaction coordinate) that connects reactants to products, with the transition state residing at a saddle point on the PES numberanalytics.comsmu.edusolubilityofthings.comlibretexts.org.

Activation Energy Determination: Quantifying the energy barrier that must be overcome for a chemical transformation to occur.

Rate Constant Calculation: Employing TST principles to predict the speed of a reaction based on the characteristics of the transition state and reactants.

The provided search results extensively cover the principles and applications of TST in chemical kinetics numberanalytics.comsmu.edusolubilityofthings.comlibretexts.orgwikipedia.org. However, specific reaction pathway analyses or TST applications pertaining to the transformations of this compound were not detailed within the retrieved snippets.

Environmental Chemistry and Fate of Sulfochlorophenol S

Abiotic and Biotic Transformation Pathways of Sulfochlorophenol S in Environmental Matrices

The transformation of this compound in the environment is expected to occur through both abiotic and biotic processes. The presence of multiple functional groups—azo linkages (-N=N-), sulfonic acid groups (-SO3H), hydroxyl groups (-OH), and chloro-substituents (-Cl) on aromatic rings—dictates its reactivity and susceptibility to degradation.

Photolytic Degradation: Azo dyes can undergo photodegradation when exposed to sunlight, particularly UV radiation. The process typically involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which can attack the dye molecule. researchgate.net For a complex molecule like this compound, photocatalytic degradation would likely proceed through the oxidation of the aromatic rings and cleavage of the azo bond. researchgate.netacs.org The efficiency of photodegradation is influenced by factors such as light intensity, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers. mdpi.com Studies on similar sulfonated azo dyes show that initial steps of photodegradation often involve hydroxylation of the aromatic rings. researchgate.net Complete mineralization to CO2, H2O, sulfate, and chloride ions is possible but often requires advanced oxidation processes (AOPs). ijcce.ac.iratlantis-press.com

Hydrolytic Degradation: Hydrolysis is the cleavage of chemical bonds by the addition of water. The azo bond is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). researchgate.net Therefore, hydrolytic degradation of this compound is expected to be a very slow process and not a significant pathway for its transformation in the environment compared to microbial or photolytic degradation. mdpi.com

Table 1: Summary of Abiotic Degradation Pathways for Azo Dyes

Degradation PathwayGeneral MechanismInfluencing FactorsSignificance for this compound
Photolysis Excitation by UV/visible light leading to bond cleavage, often mediated by reactive oxygen species (e.g., •OH). researchgate.netLight intensity, wavelength, pH, presence of photosensitizers. mdpi.comPotentially significant in sunlit surface waters.
Hydrolysis Cleavage of bonds by reaction with water.pH, temperature.Generally considered insignificant for the stable azo linkage under typical environmental conditions. mdpi.com

Microbial activity is the primary driver of azo dye degradation in the environment. nih.govijcmas.com The process is typically a two-stage anaerobic-aerobic sequence.

Anaerobic Biotransformation: Under anaerobic (oxygen-deficient) conditions, found in sediments and some wastewater treatment stages, the initial and most critical step is the reductive cleavage of the azo bond (-N=N-). nih.govnih.govmst.dk This is carried out by a variety of anaerobic and facultative anaerobic bacteria that possess non-specific enzymes called azoreductases. mdpi.comjazindia.com This reaction breaks the molecule into smaller, colorless aromatic amines. For this compound, this would result in the formation of sulfonated and chlorinated aromatic amines. These amine intermediates are often more persistent and potentially more toxic than the parent dye. gsconlinepress.comgsconlinepress.com

Aerobic Biotransformation: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. nih.gov However, under aerobic (oxygen-rich) conditions, many of these amines can be mineralized by different microbial communities. researchgate.net Aerobic bacteria can utilize these amines as a source of carbon and energy, breaking down the aromatic rings through complex enzymatic pathways involving oxygenases. mdpi.com The complete degradation of the biotransformation products of this compound would lead to simpler inorganic compounds like CO2, H2O, NH4+, Cl-, and SO42-. A sequential anaerobic-aerobic treatment is therefore considered the most effective strategy for the complete biodegradation of azo dyes. ijcmas.com

Table 2: Key Microbial Processes in the Degradation of Sulfonated Azo Dyes

ProcessEnvironmental ConditionKey EnzymesPrimary TransformationResulting Products
Azo Bond Reduction AnaerobicAzoreductases jazindia.comCleavage of the -N=N- bond. nih.govColorless aromatic amines (sulfonated and chlorinated). nih.govgsconlinepress.com
Amine Mineralization AerobicOxygenases, DehydrogenasesAromatic ring cleavage. mdpi.comCO2, H2O, NH4+, Cl-, SO42-.

Environmental Distribution and Mobility Studies of this compound

The distribution and movement of this compound in the environment are governed by its physicochemical properties and interactions with environmental compartments like soil, sediment, and water.

Due to its multiple sulfonic acid groups, this compound is highly water-soluble. However, azo dyes are known to adsorb to soil and sediment particles. researchgate.netmdpi.com The extent of adsorption depends on the characteristics of both the dye and the sorbent material. Factors influencing adsorption include:

Soil/Sediment Organic Matter: Organic carbon is a primary sorbent for many organic pollutants, including dyes.

Clay Mineralogy: The surfaces of clay minerals can provide sites for adsorption.

pH: The pH of the soil and water affects the surface charge of the sorbent and the ionization state of the dye molecule, influencing electrostatic interactions.

Ionic Strength: The concentration of salts in the water can also affect adsorption behavior. mdpi.com

While the sulfo groups enhance water solubility, the large aromatic structure can contribute to sorption onto organic fractions of soils and sediments. mst.dk Adsorption can decrease the concentration of the dye in the water column but can lead to its accumulation in sediments, where anaerobic degradation may occur. gsconlinepress.com

The high water solubility conferred by the four sulfonic acid groups suggests that this compound has a high potential for mobility and transport in aquatic systems. mdpi.com If released into rivers or streams, it would likely be transported with the bulk flow of water. Its dispersion would be influenced by hydrological factors such as water velocity, turbulence, and depth. While some portion of the dye may be removed from the water column through adsorption to suspended solids and subsequent sedimentation, a significant fraction is likely to remain dissolved, facilitating long-range transport. researchgate.netmlsu.ac.in The presence of sulfonated azo dyes has been detected in river water, indicating their mobility in aquatic environments. nih.gov

Research on Remediation Technologies Involving this compound or its Related Structures

While specific remediation studies on this compound are absent, extensive research exists on treating wastewater containing sulfonated azo dyes. These technologies aim to either destroy the dye molecule or remove it from the water.

Biological Treatment: As discussed, the most sustainable and cost-effective method is often a sequential anaerobic-aerobic biological treatment. nih.govresearchgate.net This process effectively removes color in the anaerobic stage and degrades the resulting toxic amines in the aerobic stage. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are highly effective for the degradation of recalcitrant organic pollutants like azo dyes. nih.govresearchgate.net These methods, which include ozonation, Fenton/photo-Fenton processes, and photocatalysis (e.g., using TiO2), rely on the generation of powerful hydroxyl radicals to mineralize the dyes. ijcce.ac.iratlantis-press.comresearchgate.net AOPs can achieve high degradation efficiencies but are generally more energy-intensive and costly than biological methods. atlantis-press.com

Physicochemical Treatment: Methods like adsorption onto activated carbon are effective for removing dyes from water. mdpi.comaustinpublishinggroup.com Adsorption transfers the pollutant from the liquid phase to a solid phase, which then requires further treatment or disposal. Other methods include coagulation/flocculation and membrane filtration, which are physical separation processes. austinpublishinggroup.comnih.gov

Table 3: Overview of Remediation Technologies for Azo Dye-Contaminated Water

Technology ClassSpecific Method(s)Principle of Removal/DegradationAdvantagesLimitations
Biological Anaerobic-Aerobic Systems nih.govReductive cleavage of azo bond followed by aerobic mineralization of amines. nih.govCost-effective, sustainable, potential for complete mineralization. nih.govSlower process, sensitive to toxicity and environmental conditions.
Chemical (AOPs) Ozonation, Fenton, Photocatalysis ijcce.ac.irGeneration of highly reactive radicals (e.g., •OH) for rapid oxidation. researchgate.netRapid degradation, effective for recalcitrant compounds. atlantis-press.comHigh cost, energy-intensive, potential formation of by-products.
Physical Adsorption (e.g., Activated Carbon) austinpublishinggroup.comTransfer of dye molecules from water to the surface of a solid adsorbent.High removal efficiency, simple operation. mdpi.comPhase transfer (not destruction), requires regeneration or disposal of adsorbent.
Physical Membrane Filtration nih.govSeparation based on size exclusion using semi-permeable membranes.High-quality effluent, applicable to various dyes.Membrane fouling, high pressure required, produces concentrate stream.

Future Research Directions and Emerging Opportunities for Sulfochlorophenol S

Development of Novel Sulfochlorophenol S-based Reagents for Advanced Applications

The core structure of this compound, a bis-azo chromogenic ligand, is a versatile scaffold for the development of new analytical reagents. Future research will likely focus on targeted chemical modifications to enhance its performance and broaden its applicability beyond its current uses, such as the determination of copper (II). sigmaaldrich.com Strategic alterations to its functional groups could yield derivatives with superior sensitivity, selectivity, and stability for detecting a wider range of metal ions and other analytes.

Key areas for development include:

Enhanced Selectivity: Modifying the steric and electronic properties of the molecule by introducing different substituent groups on the phenyl rings. This could reduce interference from other ions and allow for the specific detection of target analytes in complex matrices.

Increased Sensitivity: Introducing functional groups that amplify the molar absorptivity of the resulting metal complexes, leading to lower detection limits.

Tunable Wavelengths: Altering the conjugation system of the molecule to shift the absorption maxima of its metal complexes. This could enable the simultaneous determination of multiple analytes (multiplexing) in a single sample.

Sensing of Non-metal Analytes: Designing derivatives that can interact with anions or organic molecules through mechanisms like hydrogen bonding or host-guest interactions, expanding its use beyond metal ion detection.

Table 1: Potential Modifications of this compound and Their Target Applications

Target Modification Rationale Potential Advanced Application
Introduction of Crown Ether Moieties Creates specific binding cavities for alkali or alkaline earth metals. Selective sensors for Na+, K+, or Ca2+ in biological and environmental samples.
Replacement of Chloro Groups with Thiol Groups Enhances affinity for soft metal ions like mercury, lead, and cadmium. Highly sensitive reagents for heavy metal pollution monitoring.
Addition of Fluorophores Creates a dual-mode sensor that exhibits both colorimetric and fluorometric responses. Ratiometric sensing with improved accuracy and reliability.
Immobilization on a Solid Support (e.g., polymer beads, nanoparticles) Enables reagent reuse and development of portable sensing devices. Field-deployable test kits for on-site water quality analysis.

Integration of this compound in Miniaturized and High-Throughput Analytical Systems

The trend towards miniaturization in analytical chemistry aims to reduce sample and reagent consumption, decrease analysis time, and enable portability. nih.gov this compound is a prime candidate for integration into such systems due to its strong colorimetric response, which simplifies detection.

Miniaturized Systems: Future work could involve incorporating this compound into microfluidic "lab-on-a-chip" devices. These systems can perform sample preparation, mixing, reaction, and detection on a single, small chip. nih.gov Such a device could provide rapid, on-site quantification of metal ions in environmental or clinical samples, moving analysis from the laboratory to the point of need. nih.gov

High-Throughput Screening (HTS): In fields like drug discovery and environmental toxicology, there is a need to analyze thousands of samples quickly. nih.govnih.gov The robust color change produced by this compound upon binding to target analytes is well-suited for automated HTS platforms using microplate readers. This would allow for the rapid screening of environmental sites for specific contaminants or the evaluation of large compound libraries for their interaction with metal ions. nih.gov

Table 2: Comparison of Traditional vs. Miniaturized/HTS Approaches with this compound

Parameter Traditional Spectrophotometry Miniaturized (Microfluidic) System High-Throughput Screening (HTS)
Sample Volume Milliliters (mL) Microliters (µL) to Nanoliters (nL) Microliters (µL)
Analysis Time Minutes to hours per sample Seconds to minutes per sample Minutes for hundreds of samples
Portability Lab-based High (handheld devices possible) Lab-based (automated systems)
Reagent Consumption High Very Low Low per sample
Primary Application Detailed quantitative analysis of few samples Rapid on-site testing, point-of-care diagnostics Mass screening of libraries, environmental monitoring grids

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deeper understanding of the fundamental mechanisms governing the interaction between this compound and its target analytes is crucial for rational design of improved reagents. Future research will benefit immensely from a synergistic approach that combines experimental techniques with computational modeling. nih.gov

Experimental Probes: Advanced spectroscopic techniques can be employed to characterize the metal-ligand complexes. Techniques like Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and UV-Vis spectroscopy can provide detailed information about the stoichiometry, geometry, and electronic structure of the complexes formed. nih.gov

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the interaction between this compound and metal ions. These computational studies can predict the most stable complex structures, simulate absorption spectra, and elucidate the electronic transitions responsible for the color change. This approach can help explain the origins of selectivity and guide the design of new ligands with desired properties. nih.gov

By combining these approaches, researchers can build a comprehensive model of the binding process, correlating specific structural features of the reagent with its analytical performance.

Exploration of New Industrial and Environmental Applications of this compound

While this compound is known for its use in determining metal ions in water, its properties suggest potential for a wider range of applications. sigmaaldrich.com Its chemical nature as a sulfonated chlorophenol derivative opens avenues for its use in various industrial and environmental contexts. nih.govresearchgate.net

Environmental Monitoring: Beyond simple quantification, this compound-based systems could be developed for continuous monitoring of industrial effluents. Immobilized on a transparent substrate, it could function as an optical sensor (optode) for real-time detection of heavy metal leaks in industrial process streams. Given that chlorophenols are environmental pollutants, studying derivatives of this compound could also provide insights into the fate and transport of this class of compounds. nih.govresearchgate.net

Industrial Process Control: In industries such as electroplating or mining, the concentration of specific metal ions in process baths is critical. This compound could be integrated into automated analytical systems to provide real-time feedback for process control, ensuring product quality and optimizing chemical usage.

Specialty Dyes and Coatings: The sulfonic acid groups in its structure enhance water solubility and its ability to bind to materials like proteins and carbohydrates. capitalresin.com This suggests potential applications as a specialized dye for textiles or as a colorimetric indicator incorporated into functional coatings that change color in response to specific chemical triggers, such as changes in pH or the presence of metal ions.

Design of Experiment (DoE) and Self-Optimization in this compound Research

To accelerate the development and optimization of methods involving this compound, modern statistical approaches like Design of Experiments (DoE) are essential. nih.gov DoE allows researchers to efficiently study the effects of multiple variables simultaneously, in contrast to the slow and often inefficient one-factor-at-a-time approach. nih.govscielo.br

In the context of this compound, DoE can be applied to:

Optimize Synthesis: Systematically varying parameters like temperature, reaction time, and reactant ratios to maximize the yield and purity of this compound or its derivatives.

Optimize Analytical Methods: Identifying the optimal conditions (e.g., pH, buffer concentration, reagent concentration, and reaction time) to achieve the highest sensitivity, selectivity, and robustness for a specific analytical determination. brjac.com.br

Develop Formulations: If used in a test kit or industrial formulation, DoE can help create a stable and effective product by studying the interactions between the reagent and other formulation components. pharmaexcipients.com

By building mathematical models that correlate these input factors with the output responses (e.g., analytical signal, product yield), researchers can define a "design space"—a region of operating conditions where the desired quality is consistently achieved. nih.gov This systematic approach not only enhances understanding but also significantly reduces the number of experiments required, saving time and resources. mdpi.com

Table 3: Example of a DoE Framework for Optimizing a Metal Ion Assay Using this compound

Factors (Inputs) Levels Studied Responses (Outputs) to be Measured
pH 3 levels (e.g., 2.0, 2.5, 3.0) Sensitivity (Slope of calibration curve)
This compound Concentration 3 levels (e.g., 10 µM, 20 µM, 30 µM) Selectivity (Signal ratio of target ion to interfering ion)
Buffer Concentration 3 levels (e.g., 0.05 M, 0.1 M, 0.2 M) Reaction Time (Time to reach 95% of max absorbance)
Temperature 2 levels (e.g., 25°C, 35°C) Assay Robustness (Variation in signal with small changes)

Q & A

Basic Research Questions

Q. How is Sulfochlorophenol S characterized for purity and structural integrity in analytical applications?

  • Methodological Answer : Characterization involves spectroscopic techniques (e.g., UV-Vis, IR) to confirm the chromophore’s absorption maxima and functional groups. Chromatographic methods (e.g., HPLC) validate purity, with retention time comparisons against certified standards. Structural confirmation requires nuclear magnetic resonance (NMR) or mass spectrometry (MS) for molecular weight and substituent identification . For industrial or environmental samples, cross-referencing with standardized methods (e.g., GB/T 6730.47-2017e) ensures consistency in identifying this compound in complex matrices .

Q. What spectrophotometric protocols are recommended for metal ion detection using this compound?

  • Methodological Answer : The GB/T 6730.47-2017e standard specifies:

  • Reagent preparation : Dissolve this compound in deionized water (0.1% w/v) and adjust pH to 2.5–3.5 using acetate buffer.
  • Detection parameters : Measure absorbance at 650 nm for niobium complexes, with a linear range of 0.007–0.350% w/w. Calibration curves require matrix-matched standards to account for interference from Fe³⁺ or Al³⁺ .
  • Validation : Verify molar absorptivity (ε) against literature values (e.g., ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ for Nb-Sulfochlorophenol S complexes) .

Advanced Research Questions

Q. How can researchers address matrix interference when using this compound in complex geological samples (e.g., iron ores)?

  • Methodological Answer :

  • Masking agents : Add EDTA (0.01 M) to chelate competing ions like Fe³⁺ or Ti⁴⁺, which otherwise form stable complexes with this compound .
  • Pre-treatment : Acid digestion (HCl/HNO₃) followed by ion-exchange chromatography isolates target analytes (e.g., Nb⁵⁺) .
  • Statistical validation : Use recovery studies (spiked samples) and parallel analysis with ICP-MS to confirm accuracy .

Q. What strategies optimize the stability of this compound reagent solutions under varying laboratory conditions?

  • Methodological Answer :

  • pH control : Store solutions at pH 3.0–4.0 (acetic acid/sodium acetate buffer) to prevent sulfonic acid group hydrolysis .
  • Temperature : Refrigerate solutions (4°C) to extend shelf life beyond 30 days; avoid freezing to prevent precipitation .
  • Light sensitivity : Use amber glassware to mitigate photodegradation, validated via periodic absorbance checks at λₘₐₓ .

Q. How should researchers design experiments to resolve contradictory data on this compound’s selectivity for rare earth elements?

  • Methodological Answer :

  • Controlled variables : Systematically test pH (1.5–5.0), ionic strength, and temperature to identify optimal selectivity windows.
  • Cross-validation : Compare results with alternative methods (e.g., ICP-OES or XRF) for the same sample set .
  • Error analysis : Quantify instrumental drift (via blank replicates) and reagent degradation (via fresh vs. aged solution comparisons) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound-based analytical data in peer-reviewed journals?

  • Methodological Answer :

  • Detailed protocols : Include reagent preparation steps, calibration curves, and interference correction methods in the Supplementary Materials .
  • Reproducibility : Provide raw spectral data (e.g., absorbance vs. wavelength scans) and statistical metrics (RSD < 5% for triplicate measurements) .
  • Ethical reporting : Disclose any deviations from standardized methods (e.g., GB/T 6730.47-2017e) and their impact on results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.